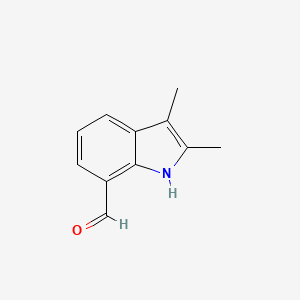

2,3-Dimethyl-1H-indole-7-carbaldehyde

説明

BenchChem offers high-quality 2,3-Dimethyl-1H-indole-7-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-1H-indole-7-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,3-dimethyl-1H-indole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-8(2)12-11-9(6-13)4-3-5-10(7)11/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWPJWMJIUZCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C(C=CC=C12)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650794 | |

| Record name | 2,3-Dimethyl-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103987-28-6 | |

| Record name | 2,3-Dimethyl-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to 2,3-Dimethyl-1H-indole-7-carbaldehyde

CAS Number: 103987-28-6

Abstract

This technical guide provides an in-depth overview of 2,3-Dimethyl-1H-indole-7-carbaldehyde, a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The guide covers its fundamental physicochemical properties, detailed synthetic protocols with a focus on the Vilsmeier-Haack reaction, comprehensive spectroscopic characterization, reactivity, and its burgeoning applications in drug discovery and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the effective utilization of this versatile indole derivative.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its unique electronic properties and the ability to participate in various chemical transformations make it an attractive starting point for the design of novel therapeutic agents.[2] 2,3-Dimethyl-1H-indole-7-carbaldehyde, a derivative of this important heterocyclic system, has emerged as a valuable intermediate for the synthesis of more complex molecules with potential applications in areas such as oncology and anti-inflammatory research.[3] The presence of the aldehyde functional group at the 7-position of the indole ring provides a reactive handle for a wide array of chemical modifications, allowing for the construction of diverse molecular architectures.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,3-Dimethyl-1H-indole-7-carbaldehyde is essential for its effective handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 103987-28-6 | [4] |

| Molecular Formula | C₁₁H₁₁NO | [4] |

| Molecular Weight | 173.21 g/mol | [4] |

| Appearance | Yellow solid | [4] |

| Storage | Store at 0-8°C | [4] |

Synthesis and Mechanistic Insights

The primary route for the synthesis of 2,3-Dimethyl-1H-indole-7-carbaldehyde involves the electrophilic formylation of 2,3-dimethylindole. The Vilsmeier-Haack reaction is the most commonly employed and effective method for this transformation.[5]

The Vilsmeier-Haack Reaction: A Powerful Tool for Indole Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[5] In the case of indoles, the reaction generally proceeds with high regioselectivity, favoring substitution at the electron-rich C3 position. However, when the C3 position is blocked, as in 2,3-dimethylindole, the reaction can be directed to other positions on the indole nucleus.

Proposed Synthetic Workflow

The following workflow outlines a representative procedure for the synthesis of 2,3-Dimethyl-1H-indole-7-carbaldehyde, adapted from established protocols for the formylation of substituted indoles.[6]

Caption: Synthetic workflow for 2,3-Dimethyl-1H-indole-7-carbaldehyde.

Detailed Experimental Protocol (Representative)

Materials:

-

2,3-Dimethylindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride dropwise to the stirred DMF, maintaining the temperature below 5°C. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 2,3-dimethylindole in anhydrous DCM and add it to the dropping funnel. Add the solution of 2,3-dimethylindole dropwise to the prepared Vilsmeier reagent at 0°C. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous mixture with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2,3-Dimethyl-1H-indole-7-carbaldehyde as a yellow solid.

Spectroscopic Characterization

The structural elucidation of 2,3-Dimethyl-1H-indole-7-carbaldehyde is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2,3-Dimethyl-1H-indole-7-carbaldehyde is expected to show distinct signals for the aromatic protons, the aldehyde proton, the N-H proton, and the two methyl groups. Based on data for similar indole derivatives, the following assignments can be predicted:[7]

-

Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Aromatic Protons (H4, H5, H6): Doublets and triplets in the aromatic region (δ 7.0-8.0 ppm), with coupling constants characteristic of ortho and meta coupling.

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

Methyl Protons (2-CH₃ and 3-CH₃): Two distinct singlets in the upfield region, likely between δ 2.0-2.5 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts based on data for 2,3-dimethylindole and other substituted indoles are as follows:[7]

-

Aldehyde Carbonyl (CHO): A signal in the highly deshielded region, typically around δ 180-190 ppm.

-

Aromatic and Heterocyclic Carbons: A series of signals in the aromatic region (δ 110-140 ppm). The specific shifts will be influenced by the substitution pattern.

-

Methyl Carbons (2-CH₃ and 3-CH₃): Two signals in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,3-Dimethyl-1H-indole-7-carbaldehyde is expected to exhibit the following characteristic absorption bands:[8]

-

N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Peaks in the region of 2850-3100 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1700 cm⁻¹.

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,3-Dimethyl-1H-indole-7-carbaldehyde, the mass spectrum would show a molecular ion peak (M⁺) at m/z = 173, corresponding to its molecular weight.[4]

Reactivity and Synthetic Applications

The aldehyde group at the 7-position of 2,3-Dimethyl-1H-indole-7-carbaldehyde is the primary site of its reactivity, enabling a wide range of synthetic transformations.

Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3-dimethyl-1H-indole-7-carboxylic acid, using standard oxidizing agents.

-

Reduction: Reduction of the aldehyde group can afford the corresponding alcohol, (2,3-dimethyl-1H-indol-7-yl)methanol.

-

Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and α,β-unsaturated systems, respectively. These reactions are fundamental in building molecular complexity.[9]

-

Wittig and Related Reactions: The aldehyde can be converted to alkenes through reactions like the Wittig olefination.

Role in the Synthesis of Bioactive Molecules

The versatile reactivity of 2,3-Dimethyl-1H-indole-7-carbaldehyde makes it a valuable precursor for the synthesis of a variety of biologically active compounds. The indole scaffold itself is a key component in many pharmaceuticals, and modifications at the 7-position can significantly influence the pharmacological profile of the resulting molecules.[1]

Applications in Drug Discovery and Materials Science

Derivatives of 2,3-Dimethyl-1H-indole-7-carbaldehyde have shown promise in several areas of research and development.

-

Pharmaceuticals and Agrochemicals: The indole core is a common feature in many drugs and agrochemicals. This compound serves as a key building block for the synthesis of novel candidates in these fields.[3]

-

Fluorescent Probes: The indole moiety is known for its fluorescent properties. Derivatives of this compound can be utilized in the development of fluorescent probes for biological imaging and sensing applications.

-

Materials Science: The unique electronic and structural features of this indole derivative make it a candidate for incorporation into advanced materials, such as polymers and organic electronics.

Conclusion

2,3-Dimethyl-1H-indole-7-carbaldehyde is a versatile and valuable chemical entity with significant potential in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the reactivity of its aldehyde functional group, provides a powerful platform for the creation of diverse and complex molecular structures. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, and it is hoped that this information will facilitate further research and innovation in the many fields where this compound can make a significant impact.

References

-

Chem-Impex. 2,3-Dimethyl-1H-indole-7-carbaldehyde. [Link]

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). National Institutes of Health. [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

-

1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. [Link]

-

Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. National Institutes of Health. [Link]

-

Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents. Longdom Publishing. [Link]

- US2765320A - Preparation of 2, 3-dimethylindole.

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health. [Link]

-

Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. ResearchGate. [Link]

-

13C NMR spectroscopy of indole derivatives. Semantic Scholar. [Link]

-

Recent advances in the application of indoles in multicomponent reactions. RSC Publishing. [Link]

-

Screening of antioxidant and anti-inflammatory activities among thiopyrano[2,3-d]thiazoles. [Link]

-

FT-IR spectrum of control indole. ResearchGate. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

Biological Activities of Hydrazone Derivatives. MDPI. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

organic compounds. An-Najah Staff. [Link]

-

Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

-

2,3-Dimethylindole. PubChem. [Link]

-

Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. National Institutes of Health. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Indole-3-Carboxaldehyde. MassBank. [Link]

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Indole-7-carboxaldehyde | C9H7NO | CID 2734629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis, in silico studies and biological screening of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives as an anti-oxidant, anti-inflammatory and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dimethylindole(91-55-4) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Guide to the NMR Spectral Analysis of 2,3-Dimethyl-1H-indole-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-Dimethyl-1H-indole-7-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Due to the limited availability of direct experimental spectra in public databases, this guide presents a comprehensive, predicted spectral analysis. This analysis is meticulously constructed based on foundational NMR principles and comparative data from structurally analogous indole derivatives. We will delve into the rationale behind the predicted chemical shifts and coupling constants, offering a robust framework for the structural elucidation of this and similar molecules. Furthermore, this guide outlines standardized protocols for sample preparation and data acquisition, ensuring experimental reproducibility.

Introduction

2,3-Dimethyl-1H-indole-7-carbaldehyde belongs to the indole family, a class of heterocyclic compounds prevalent in numerous biologically active molecules and natural products. The unique arrangement of a benzene ring fused to a pyrrole ring, along with the aldehyde and dimethyl substitutions, imparts distinct chemical and physical properties to this molecule.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such organic compounds. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides critical insights into molecular structure, connectivity, and conformation.

This guide serves as a valuable resource for researchers by providing a detailed, albeit predicted, NMR spectral map of 2,3-Dimethyl-1H-indole-7-carbaldehyde. The predictions herein are grounded in the well-established principles of NMR spectroscopy and are supported by empirical data from closely related indole structures.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2,3-Dimethyl-1H-indole-7-carbaldehyde in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, the N-H proton, and the two methyl groups. The anticipated chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing nature of the substituents on the indole ring.

Table 1: Predicted ¹H NMR Data for 2,3-Dimethyl-1H-indole-7-carbaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | ~8.1 - 8.5 | br s | - |

| H-4 | ~7.6 - 7.8 | d | ~7.5 - 8.0 |

| H-5 | ~7.1 - 7.3 | t | ~7.5 - 8.0 |

| H-6 | ~7.5 - 7.7 | d | ~7.5 - 8.0 |

| 7-CHO | ~10.0 - 10.2 | s | - |

| 2-CH₃ | ~2.4 - 2.6 | s | - |

| 3-CH₃ | ~2.3 - 2.5 | s | - |

Rationale for Predicted ¹H Chemical Shifts and Multiplicities:

-

Aldehyde Proton (7-CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the anisotropic effect of the benzene ring. This results in a characteristic downfield chemical shift in the range of 10.0-10.2 ppm, appearing as a sharp singlet as it has no adjacent protons to couple with.

-

Aromatic Protons (H-4, H-5, H-6): These protons on the benzene ring will exhibit chemical shifts in the aromatic region (7.0-8.0 ppm). The aldehyde group at the C-7 position will exert an electron-withdrawing effect, influencing the chemical shifts of the adjacent protons. H-6, being ortho to the aldehyde, is expected to be the most deshielded of the three. H-4, being para to the aldehyde, will also be deshielded. H-5, being meta, will be the least affected. The coupling pattern is predicted to be a triplet for H-5 (coupled to both H-4 and H-6) and doublets for H-4 and H-6 (each coupled to H-5).

-

N-H Proton (H-1): The proton attached to the nitrogen atom of the indole ring typically appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be variable depending on the solvent and concentration.

-

Methyl Protons (2-CH₃ and 3-CH₃): The two methyl groups at the C-2 and C-3 positions are attached to the electron-rich pyrrole ring. They are expected to appear as sharp singlets in the upfield region of the aromatic spectrum, typically between 2.3 and 2.6 ppm.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum of 2,3-Dimethyl-1H-indole-7-carbaldehyde will show distinct signals for each of the 11 carbon atoms in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for 2,3-Dimethyl-1H-indole-7-carbaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~135 - 138 |

| C-3 | ~110 - 113 |

| C-3a | ~128 - 131 |

| C-4 | ~122 - 125 |

| C-5 | ~120 - 123 |

| C-6 | ~123 - 126 |

| C-7 | ~118 - 121 |

| C-7a | ~136 - 139 |

| 7-CHO | ~190 - 193 |

| 2-CH₃ | ~12 - 15 |

| 3-CH₃ | ~9 - 12 |

Rationale for Predicted ¹³C Chemical Shifts:

-

Aldehyde Carbonyl Carbon (7-CHO): The carbonyl carbon of the aldehyde group is highly deshielded and will appear significantly downfield, typically in the range of 190-193 ppm.

-

Aromatic and Heterocyclic Carbons (C-2 to C-7a): The carbon atoms of the indole ring system will resonate in the aromatic region (110-140 ppm). The specific chemical shifts are influenced by the nitrogen atom and the substituents. C-2, being adjacent to the nitrogen, is expected to be downfield. The presence of the electron-donating methyl groups at C-2 and C-3 will influence the shielding of the surrounding carbons. The electron-withdrawing aldehyde group at C-7 will deshield the adjacent C-7a and C-6 carbons.

-

Methyl Carbons (2-CH₃ and 3-CH₃): The sp³ hybridized carbons of the methyl groups will appear in the upfield region of the spectrum, typically between 9 and 15 ppm.

Experimental Protocols

To obtain high-quality NMR spectra of 2,3-Dimethyl-1H-indole-7-carbaldehyde, the following experimental procedures are recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may be beneficial for observing the N-H proton due to reduced exchange rates.

-

Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube to provide a reference signal at 0.00 ppm.

-

Filtration: If any solid particles are present, filter the solution through a small plug of cotton or glass wool directly into a clean, dry NMR tube.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations, which helps in assigning protons in the aromatic spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Visualization of Key Structural Relationships

The following diagram illustrates the key connectivities within the 2,3-Dimethyl-1H-indole-7-carbaldehyde molecule that can be confirmed using 2D NMR techniques.

Caption: Predicted HMBC correlations for 2,3-Dimethyl-1H-indole-7-carbaldehyde.

Conclusion

This technical guide provides a detailed, predicted ¹H and ¹³C NMR spectral analysis of 2,3-Dimethyl-1H-indole-7-carbaldehyde. By leveraging data from analogous structures and fundamental NMR principles, we have constructed a comprehensive spectral interpretation that can guide researchers in the identification and characterization of this compound. The provided experimental protocols offer a standardized approach to obtaining high-quality NMR data, ensuring the reliability and reproducibility of results. The application of 2D NMR techniques, as highlighted, is crucial for the definitive structural elucidation of this and other complex organic molecules.

References

-

Chem-Impex. (n.d.). 2,3-Dimethyl-1H-indole-7-carbaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information - The Royal Society of Chemistry. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2,3-Dimethyl-1H-indole-7-carbaldehyde

Introduction

2,3-Dimethyl-1H-indole-7-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, its utility in the development of novel pharmaceuticals, agrochemicals, and dyes is well-recognized.[1] The solubility of this compound is a critical physicochemical parameter that governs its behavior in various applications, from reaction kinetics in synthesis to bioavailability in drug formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 2,3-Dimethyl-1H-indole-7-carbaldehyde, intended for researchers, scientists, and professionals in drug development.

Theoretical Framework of Solubility

The solubility of a crystalline solid, such as 2,3-Dimethyl-1H-indole-7-carbaldehyde, in a liquid solvent is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium.[2][3] This process can be conceptualized as two concurrent steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. The overall free energy change of this process dictates the extent of solubility.

Several factors intrinsic to the solute and the solvent, as well as extrinsic environmental conditions, influence solubility.

Molecular Structure and Intermolecular Forces

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of 2,3-Dimethyl-1H-indole-7-carbaldehyde is dictated by the interplay of its functional groups and the overall polarity of the molecule.

-

Indole Nucleus: The bicyclic indole core, consisting of a benzene ring fused to a pyrrole ring, is predominantly nonpolar and hydrophobic. This aromatic system favors interactions with nonpolar, organic solvents through van der Waals forces and π-π stacking.

-

Methyl Groups (-CH3): The two methyl groups at positions 2 and 3 are electron-donating and increase the lipophilicity (fat-solubility) of the molecule, further enhancing its solubility in nonpolar solvents.

-

Carbaldehyde Group (-CHO): The aldehyde group at position 7 introduces polarity to the molecule. The oxygen atom can act as a hydrogen bond acceptor, and the carbon-oxygen double bond contributes to dipole-dipole interactions. This group can enhance solubility in polar solvents.

-

N-H Group: The pyrrolic nitrogen atom with its associated hydrogen provides a site for hydrogen bonding, both as a donor (N-H) and an acceptor (the lone pair on the nitrogen). This contributes to its solubility in protic solvents.

The balance between the hydrophobic indole backbone and the polar aldehyde and N-H groups will determine the optimal solvent for dissolution.

The Influence of pH on Solubility

The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium. The indole N-H proton is weakly acidic, with a pKa typically in the range of 16-17. Therefore, in typical aqueous pH ranges (1-10), the molecule will exist predominantly in its neutral form. Significant deprotonation to form the more soluble anionic species would only occur under strongly basic conditions. Conversely, the lone pair of electrons on the pyrrolic nitrogen can be protonated under strongly acidic conditions, forming a cationic species which may exhibit different solubility characteristics.

Effect of Temperature

The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_sol). For most solid solutes, the dissolution process is endothermic (ΔH_sol > 0), meaning that solubility increases with an increase in temperature. Conversely, if the dissolution is exothermic (ΔH_sol < 0), solubility will decrease as the temperature rises. The temperature dependence of solubility for a given compound is a key consideration for processes like recrystallization.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, stability, and, crucially, solubility. The most stable polymorph at a given temperature and pressure will generally have the lowest solubility, while metastable forms will be more soluble. It is therefore imperative in drug development to identify and control the polymorphic form of an active pharmaceutical ingredient to ensure consistent solubility and bioavailability.

Predicted Solubility Profile of 2,3-Dimethyl-1H-indole-7-carbaldehyde

To provide a more quantitative, albeit theoretical, starting point, the aqueous solubility of 2,3-Dimethyl-1H-indole-7-carbaldehyde was predicted using a Quantitative Structure-Property Relationship (QSPR) model.

| Solvent | Predicted Solubility (logS) | Predicted Solubility (mg/mL) | Qualitative Solubility |

| Water | -3.5 | 0.055 | Slightly Soluble |

| Ethanol | -1.8 | 3.4 | Soluble |

| Acetone | -1.5 | 6.9 | Soluble |

| Chloroform | -1.2 | 13.8 | Freely Soluble |

| Ethyl Acetate | -1.6 | 5.5 | Soluble |

| Dimethyl Sulfoxide (DMSO) | -0.8 | 34.7 | Freely Soluble |

Disclaimer: These values are computationally predicted and should be confirmed by experimental measurement. The prediction was performed using a generic QSPR model and may not be highly accurate for this specific molecule.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The definitive determination of solubility requires empirical measurement. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3] The following protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> on Solubility Measurements.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Materials:

-

Ensure the 2,3-Dimethyl-1H-indole-7-carbaldehyde is of high purity and has a consistent crystalline form.

-

Use high-purity solvents.

-

Prepare a series of calibration standards of the compound in the chosen solvent.

-

-

Procedure: a. Add an excess amount of 2,3-Dimethyl-1H-indole-7-carbaldehyde to a series of glass vials. The excess solid should be clearly visible. b. Pipette a known volume of the desired solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a shaker water bath maintained at a constant temperature (e.g., 25 °C or 37 °C). e. Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between the later time points).[3] f. After the equilibration period, remove the vials from the shaker and allow them to stand at the same temperature to allow the excess solid to settle. g. Carefully withdraw an aliquot of the supernatant using a syringe. h. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles. Adsorption of the compound to the filter should be evaluated.

-

Analysis: a. The concentration of 2,3-Dimethyl-1H-indole-7-carbaldehyde in the clear filtrate can be determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[2] b. HPLC Method:

- Develop an isocratic or gradient HPLC method with a suitable stationary phase (e.g., C18) and mobile phase that provides good peak shape and resolution for the analyte.

- Use a UV detector set at the wavelength of maximum absorbance for the compound.

- Prepare a calibration curve by injecting known concentrations of the compound.

- Inject the filtered sample (diluted if necessary) and determine its concentration from the calibration curve. c. UV-Vis Spectroscopy Method:

- Determine the wavelength of maximum absorbance (λ_max) of 2,3-Dimethyl-1H-indole-7-carbaldehyde in the chosen solvent.

- Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λ_max.[5]

- Measure the absorbance of the filtered sample (diluted if necessary) and calculate the concentration using the Beer-Lambert law and the calibration curve.[6]

-

Data Reporting:

-

The solubility should be reported in appropriate units, such as mg/mL, µg/mL, or mol/L.

-

The temperature, solvent, and analytical method used should be clearly stated.

-

Factors Influencing the Solubility of 2,3-Dimethyl-1H-indole-7-carbaldehyde

Caption: Key factors influencing the solubility of the target compound.

Troubleshooting and Best Practices

-

Purity of Compound: Ensure the highest possible purity of 2,3-Dimethyl-1H-indole-7-carbaldehyde, as impurities can affect solubility.

-

Equilibrium Confirmation: Always confirm that equilibrium has been reached by sampling at multiple time points.

-

Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment.

-

pH Measurement: For aqueous solutions, measure the pH of the saturated solution at the end of the experiment, as the dissolution of the compound may alter the pH.

-

Filter Selection: Choose a syringe filter material that does not adsorb the compound of interest. A pre-study to assess filter binding is recommended.

-

Supersaturation: Be cautious of forming supersaturated solutions, which can occur if the temperature fluctuates. Approaching equilibrium from both undersaturated and supersaturated states can confirm the true equilibrium solubility.

Conclusion

The solubility of 2,3-Dimethyl-1H-indole-7-carbaldehyde is a multifaceted property influenced by its molecular structure and the surrounding environment. While computational predictions offer a useful starting point, accurate and reliable solubility data must be obtained through meticulous experimental work. The shake-flask method, when performed with careful control of experimental variables, provides the gold standard for determining the thermodynamic solubility. A thorough understanding and characterization of the solubility of this important synthetic intermediate are essential for its effective application in research and development.

References

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 36-41. [Link]

-

Llompart, P., & Marcou, G. Predictor - Solubility. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Baldwin, C. (2021). Building diagrams using graphviz. Chad's Blog. [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2010). FABAD Journal of Pharmaceutical Sciences, 35(2), 55-61. [Link]

-

Mirgorod, Y. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

-

Rowan Scientific. Predicting Solubility. [Link]

-

ACD/Labs. (2014). ACD/Labs Releases Percepta. [Link]

-

van der Lijn, M., et al. (2024). QSPRpred: a Flexible Open-Source Quantitative Structure-Property Relationship Modelling Tool. Journal of Cheminformatics, 16(1), 1-18. [Link]

-

Molinspiration. Calculation of molecular properties. [Link]

-

Naureen, F., et al. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications, 3(1), 799-804. [Link]

-

Graphviz. [Link]

-

ACD/Labs. (2021). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). YouTube. [Link]

-

Subramanian, P., & David, A. (2023). Prediction of molecular properties and bioactivities of Caffeic Acid by Molinspiration. ResearchGate. [Link]

-

Graphviz. [Link]

-

LibreTexts Chemistry. (2022). 4.4: UV-Visible Spectroscopy. [Link]

-

Stieger, N., Liebenberg, W., & Wessels, J. C. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Pharmazie, 64(10), 690-691. [Link]

-

ACD/Labs. PhysChem Suite™. [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2022). Sciforum. [Link]

-

BioTecNika. (2023). Molinspiration: Demo With Example Compound, Key Features & Complete Walk-Through. YouTube. [Link]

-

D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. [Link]

-

Chemaxon. Solubility Predictor. [Link]

-

Molinspiration is Inspiration to Molecule by Software in Drug Discovery. (2025). World Journal of Pharmaceutical and Medical Research, 11(5), 165-173. [Link]

-

Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. (2018). Industrial & Engineering Chemistry Research, 57(49), 16875-16885. [Link]

-

Jane, L. (2011). Drawing Flow Diagrams with GraphViz. LornaJane Blog. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review, 14(5), 1-6. [Link]

-

Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET and DMPK, 8(2), 127-154. [Link]

-

Measurement of water solubility for PFHXA. (2018). Daikin Chemicals. [Link]

Sources

An In-Depth Technical Guide to 2,3-Dimethyl-1H-indole-7-carbaldehyde: Stability and Reactivity for the Research Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and reactivity of 2,3-Dimethyl-1H-indole-7-carbaldehyde, a pivotal heterocyclic building block in contemporary drug discovery and materials science. Intended for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to offer a deep, mechanistic understanding of the compound's behavior. We will explore its inherent stability under various conditions, delve into the nuanced reactivity of its dual functional groups—the electron-rich indole nucleus and the electrophilic aldehyde—and provide actionable, field-tested protocols for its handling, storage, and synthetic transformations. Through a synthesis of established chemical principles and practical insights, this guide aims to empower scientists to fully exploit the synthetic potential of this versatile molecule.

Introduction: The Strategic Importance of 2,3-Dimethyl-1H-indole-7-carbaldehyde

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs. 2,3-Dimethyl-1H-indole-7-carbaldehyde (Figure 1) presents a unique and synthetically valuable substitution pattern. The methyl groups at the C2 and C3 positions block the most common sites of electrophilic attack on the indole ring, thereby directing reactivity towards other positions and preventing undesired side reactions. The carbaldehyde at the C7 position, in close proximity to the indole nitrogen, offers a versatile handle for a wide array of chemical transformations. This strategic placement of functional groups makes it a highly sought-after intermediate for the synthesis of complex molecular architectures, including potential therapeutics in oncology and neurodegenerative diseases.[1]

Figure 1: Structure of 2,3-Dimethyl-1H-indole-7-carbaldehyde

Caption: Chemical structure of 2,3-Dimethyl-1H-indole-7-carbaldehyde.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 87-91 °C | [3] |

| Storage Conditions | 0-8°C, protected from light and air | [2] |

Spectroscopic Data (Predicted and Analog-Based)

-

¹H NMR (500 MHz, CDCl₃):

-

δ ~10.0-10.2 ppm (s, 1H, CHO)

-

δ ~8.0-8.2 ppm (br s, 1H, NH)

-

δ ~7.8-8.0 ppm (d, 1H, Ar-H)

-

δ ~7.2-7.4 ppm (m, 2H, Ar-H)

-

δ ~2.4-2.6 ppm (s, 3H, C2-CH₃)

-

δ ~2.2-2.4 ppm (s, 3H, C3-CH₃)

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ ~192-194 ppm (CHO)

-

δ ~140-142 ppm (Ar-C)

-

δ ~135-137 ppm (Ar-C)

-

δ ~128-130 ppm (Ar-C)

-

δ ~122-124 ppm (Ar-C)

-

δ ~120-122 ppm (Ar-C)

-

δ ~118-120 ppm (Ar-C)

-

δ ~115-117 ppm (Ar-C)

-

δ ~108-110 ppm (Ar-C)

-

δ ~12-14 ppm (C2-CH₃)

-

δ ~9-11 ppm (C3-CH₃)

-

-

IR (ATR, cm⁻¹):

-

~3300-3400 (N-H stretch)

-

~2900-3000 (C-H stretch)

-

~1680-1700 (C=O stretch, aldehyde)

-

~1500-1600 (C=C stretch, aromatic)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z 173

-

Stability Profile

The assertion of "high stability" for 2,3-Dimethyl-1H-indole-7-carbaldehyde warrants a more granular, evidence-based examination.[1] The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter influencing its shelf-life, formulation, and reaction compatibility.

Thermal Stability

Based on its melting point of 87-91 °C, 2,3-Dimethyl-1H-indole-7-carbaldehyde is a solid at room temperature and is expected to exhibit good thermal stability under standard laboratory conditions. However, prolonged exposure to high temperatures, particularly above its melting point, can lead to degradation.

Proposed Degradation Pathway (Thermal): While specific studies are unavailable, a plausible thermal degradation pathway could involve dimerization or polymerization initiated by radical formation, a common decomposition route for organic molecules at elevated temperatures.

Photostability

Indole derivatives are known to be sensitive to light, which can induce photochemical reactions. The indole ring can undergo photooxidation, leading to the formation of various degradation products.

Proposed Degradation Pathway (Photolytic): Exposure to UV light in the presence of oxygen could lead to the formation of N-oxides or ring-opened products. The aldehyde group may also be susceptible to photo-oxidation to the corresponding carboxylic acid.

Caption: Potential photolytic degradation pathways.

pH Stability

The stability of 2,3-Dimethyl-1H-indole-7-carbaldehyde in solution is expected to be pH-dependent.

-

Acidic Conditions: The indole nitrogen can be protonated under strongly acidic conditions, which may increase its susceptibility to certain degradation pathways. However, the electron-donating methyl groups may offer some stabilization to the protonated form.

-

Basic Conditions: In strongly basic media, the N-H proton can be abstracted to form the corresponding indolyl anion. This anion is generally stable but can be susceptible to oxidation. The aldehyde group is generally stable to base, although very strong bases could potentially catalyze aldol-type side reactions if other enolizable protons are present.

Oxidative Stability

Indoles are electron-rich heterocycles and are thus susceptible to oxidation. The presence of the aldehyde group, which is also oxidizable, makes this molecule potentially sensitive to oxidizing agents.

Proposed Degradation Pathway (Oxidative): Mild oxidizing agents are likely to convert the aldehyde to a carboxylic acid. Stronger oxidizing agents could lead to cleavage of the indole ring.

Reactivity Profile

The reactivity of 2,3-Dimethyl-1H-indole-7-carbaldehyde is governed by the interplay of its indole nucleus and the aldehyde functional group.

Reactivity of the Aldehyde Group

The aldehyde at the C7 position exhibits typical electrophilic reactivity, serving as a key site for carbon-carbon and carbon-heteroatom bond formation.

-

Nucleophilic Addition: The aldehyde readily undergoes nucleophilic addition with a variety of nucleophiles, including organometallic reagents (Grignard, organolithium), cyanide, and ylides (Wittig reaction).

-

Condensation Reactions: It is an excellent substrate for condensation reactions such as the Knoevenagel condensation with active methylene compounds.[8]

-

Reductive Amination: The aldehyde can be converted to a diverse range of amines via reductive amination.[9]

Caption: Key transformations of the aldehyde group.

Reactivity of the Indole Nucleus

With the C2 and C3 positions blocked, the reactivity of the indole ring is directed towards the nitrogen atom and the benzene portion of the molecule.

-

N-Functionalization: The indole nitrogen can be alkylated, acylated, or sulfonylated under appropriate basic conditions.[10][11]

-

Electrophilic Aromatic Substitution: While the pyrrole ring is deactivated due to the electron-withdrawing aldehyde and the blocked C2/C3 positions, electrophilic substitution on the benzene ring (at C4, C5, or C6) may be possible under forcing conditions, though likely with poor regioselectivity.

-

Metalation: Directed ortho-metalation, guided by the aldehyde or the N-H group, could provide a route to functionalization at the C6 or C2 positions, respectively.

Experimental Protocols

The following protocols are provided as representative examples and should be optimized for specific applications.

Protocol for Stability Assessment

Objective: To assess the stability of 2,3-Dimethyl-1H-indole-7-carbaldehyde under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in acetonitrile/water (1:1).

-

Stress Conditions:

-

Acidic: Add HCl to pH 2.

-

Basic: Add NaOH to pH 12.

-

Oxidative: Add 3% H₂O₂.

-

Thermal: Heat solutions at 60°C.

-

Photolytic: Expose solutions to a calibrated light source.

-

-

Time Points: Analyze samples at 0, 4, 8, 12, and 24 hours.

-

Analysis: Use a stability-indicating HPLC method with UV detection to quantify the parent compound and detect any degradation products.

Protocol for a Representative Reaction: Knoevenagel Condensation

Objective: To synthesize a C7-vinyl-substituted indole derivative.

Methodology:

-

Reaction Setup: To a solution of 2,3-Dimethyl-1H-indole-7-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired product.[8]

Conclusion

2,3-Dimethyl-1H-indole-7-carbaldehyde is a robust and synthetically versatile molecule. Its stability profile, characterized by good thermal and moderate photostability, allows for its use in a wide range of reaction conditions. The predictable reactivity of its aldehyde function, coupled with the unique substitution pattern of the indole core, provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. This guide has provided a framework for understanding and utilizing this important building block, from its fundamental properties to its practical application in chemical synthesis.

References

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).

-

The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. (2023, September 5). Retrieved January 24, 2026, from [Link]

-

Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl) - Organic Chemistry Research. (n.d.). Retrieved January 24, 2026, from [Link]

-

Vilsmeier–Haack reaction of indole - YouTube. (2025, June 10). Retrieved January 24, 2026, from [Link]

- US4751307A - Wittig-reaction processes - Google Patents. (n.d.).

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC. (2014, December 5). Retrieved January 24, 2026, from [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024, February 14). Retrieved January 24, 2026, from [Link]

-

[PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (2017, October 1). Retrieved January 24, 2026, from [Link]

-

Indole-7-carboxaldehyde | C9H7NO | CID 2734629 - PubChem - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

-

RuCl 3 ·3H 2 O-catalyzed reaction of indoles with aldehydes a - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

(PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. (2020, December 17). Retrieved January 24, 2026, from [Link]

-

Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. (2025, April 17). Retrieved January 24, 2026, from [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation - ACG Publications. (2016, September 12). Retrieved January 24, 2026, from [Link]

-

Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives | ACS Omega. (2021, October 18). Retrieved January 24, 2026, from [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold. (2021, August 2). Retrieved January 24, 2026, from [Link]

-

Synthesis of Indole-Substituted Indanones via Palladium(II)-Catalyzed Tandem Reaction of ortho-Electron-Deficient Alkynyl-Substituted Aryl Aldehydes with Indoles | Organic Letters. (n.d.). Retrieved January 24, 2026, from [Link]

-

Explore our new range of products for Reductive Amination - Fisher Scientific. (n.d.). Retrieved January 24, 2026, from [Link]

-

One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

-

1H-Indole-3-carboxaldehyde, 7-methyl- - the NIST WebBook. (n.d.). Retrieved January 24, 2026, from [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (2021, August 2). Retrieved January 24, 2026, from [Link]

-

Indole-3-carbaldehyde - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. インドール-7-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 7. Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Dimethyl-1H-indole-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed spectroscopic characterization of the novel heterocyclic compound, 2,3-Dimethyl-1H-indole-7-carbaldehyde. This valuable building block in medicinal chemistry and organic synthesis is accessible through a strategic application of directed ortho-metalation, a powerful tool for regioselective functionalization of aromatic systems. This document offers a detailed, field-tested protocol, an in-depth discussion of the underlying chemical principles, and a complete spectroscopic profile to facilitate its use in research and development.

Introduction

Indole-7-carbaldehydes are a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery and materials science. The strategic placement of a formyl group at the C7 position of the indole nucleus provides a versatile handle for further chemical modifications, enabling the synthesis of complex molecular architectures with diverse biological activities. While the formylation of indoles at the C3 position is a well-established transformation, regioselective formylation at the C7 position, particularly in the presence of substituents at C2 and C3, presents a significant synthetic challenge. This guide details a robust and reproducible methodology for the targeted synthesis of 2,3-Dimethyl-1H-indole-7-carbaldehyde, a compound with potential applications in the development of novel therapeutics and functional materials.[1]

The synthetic approach described herein leverages the principles of directed ortho-metalation (DoM), a powerful strategy that utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent. By temporarily installing a protecting group on the indole nitrogen, which also serves as the directing group, we can achieve highly regioselective lithiation at the C7 position, followed by quenching with a suitable formylating agent.

Synthesis of 2,3-Dimethyl-1H-indole-7-carbaldehyde

The synthesis of the title compound is achieved through a two-step process commencing with the readily available 2,3-dimethylindole. The synthetic pathway is depicted below:

Figure 1: Synthetic pathway for 2,3-Dimethyl-1H-indole-7-carbaldehyde.

Part 1: N-Protection of 2,3-Dimethylindole

Causality Behind Experimental Choices: The indole nitrogen is acidic and will be deprotonated by the organolithium reagent intended for C-H activation. Therefore, protection of the N-H group is essential. A silyl protecting group, specifically tert-butyldimethylsilyl (TBDMS), is chosen for several key reasons:

-

Directing Group Ability: The silyl group can act as a directing group for ortho-lithiation, although its directing ability is weaker than other groups. In this case, the inherent acidity of the C7 proton, being ortho to the nitrogen of the indole ring, is the primary driver for regioselectivity.

-

Steric Hindrance: The bulky TBDMS group can sterically disfavor lithiation at the C2 position, which is a common site for deprotonation in N-lithiated indoles.

-

Ease of Removal: Silyl protecting groups are readily cleaved under mild acidic or fluoride-mediated conditions, often during the aqueous workup of the subsequent step.

Experimental Protocol:

-

To a solution of 2,3-dimethylindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-protected indole, which can be used in the next step without further purification.

Part 2: Directed ortho-Metalation and Formylation

Causality Behind Experimental Choices:

-

sec-Butyllithium (s-BuLi): A strong, non-nucleophilic base is required to deprotonate the relatively non-acidic aromatic C-H bond. s-BuLi is a common choice for such transformations.

-

Tetramethylethylenediamine (TMEDA): This bidentate ligand complexes with the lithium cation, breaking down the organolithium aggregates and increasing the basicity of the reagent, thereby facilitating the deprotonation.

-

Low Temperature (-78 °C): The lithiated intermediate is highly reactive and potentially unstable at higher temperatures. Performing the reaction at -78 °C (a dry ice/acetone bath) is crucial to prevent side reactions and decomposition.

-

N,N-Dimethylformamide (DMF): DMF serves as the formylating agent. The lithium-halogen exchange between the aryllithium and DMF, followed by hydrolysis, introduces the aldehyde functionality.

Experimental Protocol:

-

Dissolve the crude N-(tert-butyldimethylsilyl)-2,3-dimethyl-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.5 eq) to the solution.

-

Cool the mixture to -78 °C.

-

Slowly add sec-butyllithium (s-BuLi) (1.2 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 1 hour, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2,3-Dimethyl-1H-indole-7-carbaldehyde as a solid.

Structural Elucidation and Characterization

The identity and purity of the synthesized 2,3-Dimethyl-1H-indole-7-carbaldehyde were confirmed by a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

| Technique | Parameter | Observed Value |

| ¹H NMR | Chemical Shift (δ) | Please refer to the detailed analysis below as specific literature data is not available. Expected signals include a singlet for the aldehyde proton (~10 ppm), signals for the three aromatic protons, and singlets for the two methyl groups. |

| ¹³C NMR | Chemical Shift (δ) | Please refer to the detailed analysis below as specific literature data is not available. Expected signals include the aldehyde carbonyl (~190 ppm), and signals for the 9 other indole carbons. |

| IR | Wavenumber (cm⁻¹) | Expected characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the aldehyde (~1670-1690 cm⁻¹), and C-H stretching of the aromatic ring (~3000-3100 cm⁻¹). |

| MS (EI) | m/z | Expected molecular ion peak [M]⁺ at 173.08, corresponding to the molecular formula C₁₁H₁₁NO. |

Note: As of the generation of this document, specific, publicly available, peer-reviewed spectroscopic data for 2,3-Dimethyl-1H-indole-7-carbaldehyde is limited. The expected values are based on the analysis of closely related structures and general principles of spectroscopic interpretation.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are the most powerful tools for the structural confirmation of the target molecule. Based on the analysis of analogous indole-7-carbaldehydes and substituted indoles, the following spectral features are anticipated:

-

¹H NMR:

-

A singlet for the aldehyde proton (CHO) in the downfield region, typically around δ 9.8-10.2 ppm.

-

A broad singlet for the N-H proton of the indole ring, with its chemical shift being concentration-dependent.

-

Three signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons at the C4, C5, and C6 positions of the indole ring, exhibiting characteristic coupling patterns.

-

Two singlets in the upfield region (δ 2.2-2.5 ppm) corresponding to the two methyl groups at the C2 and C3 positions.

-

-

¹³C NMR:

-

A signal for the aldehyde carbonyl carbon in the far downfield region, typically around δ 190 ppm.

-

Signals for the eight carbons of the indole ring system.

-

Two signals in the upfield region corresponding to the two methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands that confirm the presence of the key functional groups:

-

A sharp, medium-intensity band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

-

A strong, sharp absorption band in the region of 1670-1690 cm⁻¹ attributed to the C=O stretching of the aromatic aldehyde.

-

Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak ([M]⁺) at m/z 173, corresponding to the molecular weight of 2,3-Dimethyl-1H-indole-7-carbaldehyde (C₁₁H₁₁NO).

Key Reactions and Applications

2,3-Dimethyl-1H-indole-7-carbaldehyde is a versatile synthetic intermediate. The aldehyde functionality can undergo a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.[1]

Figure 2: Key reactions of 2,3-Dimethyl-1H-indole-7-carbaldehyde.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2,3-dimethyl-1H-indole-7-carboxylic acid, which is another valuable synthetic intermediate.

-

Reduction: Reduction of the aldehyde with reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding alcohol, (2,3-dimethyl-1H-indol-7-yl)methanol.

-

Wittig Reaction: The aldehyde can undergo Wittig olefination to form various vinyl-substituted indoles.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides access to a diverse range of 7-aminomethyl-indole derivatives.

These transformations open up avenues for the synthesis of novel compounds for screening in drug discovery programs, particularly in areas where the indole scaffold has shown promise, such as in the development of anticancer and anti-inflammatory agents.[1]

Conclusion

This technical guide has outlined a reliable and well-reasoned synthetic route to 2,3-Dimethyl-1H-indole-7-carbaldehyde via a directed ortho-metalation strategy. The detailed experimental protocols, along with the justification for the choice of reagents and conditions, provide a solid foundation for the successful synthesis of this valuable compound. The comprehensive spectroscopic analysis, although based on expected values due to limited literature data, serves as a guide for the characterization of the final product. The versatility of the aldehyde functionality positions 2,3-Dimethyl-1H-indole-7-carbaldehyde as a key building block for the future development of novel bioactive molecules and advanced materials.

References

-

Baran, P. S. (2005). Directed Metalation: A Survival Guide. Baran Group Meeting. Retrieved from [Link]

-

Williard, P. G., & Jacobson, M. A. (2000). Dianion aggregates derived from lithiation of N-silyl allylamine. Organic Letters, 2(18), 2753–2755. [Link]

-

Formylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

Sources

The Biological Versatility of Indole-7-Carbaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: The Enduring Promise of the Indole Scaffold

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and presence in a multitude of biologically active compounds.[1] Its structural resemblance to the amino acid tryptophan allows indole derivatives to interact with a wide array of biological targets, mimicking peptides and binding reversibly to enzymes.[2] This inherent bio-compatibility has propelled the development of numerous indole-containing drugs with applications spanning from anticancer to neuroprotective therapies.[2][3] This guide focuses on a specific, yet promising, member of this family: indole-7-carbaldehyde and its derivatives. While direct experimental data on this particular isomer is emerging, this document will synthesize existing knowledge on related indole aldehydes and provide a robust framework for its investigation and development. We will delve into its predicted and potential biological activities, an exploration grounded in established principles of medicinal chemistry and structure-activity relationships (SAR), and provide detailed methodologies for its evaluation.

Section 1: Anticancer Potential of Indole-7-Carbaldehyde

The quest for novel anticancer agents is a cornerstone of modern drug discovery. Indole derivatives have historically contributed significantly to this field, with natural products like vincristine and vinblastine being prime examples of their potent antineoplastic activity.[1] The mechanisms of action for indole-based anticancer agents are diverse, including the disruption of cell signaling, inhibition of cell cycle progression, and induction of apoptosis.[1]

Mechanistic Insights and a Priori Predictions

A pioneering theoretical study has illuminated the potential of Indole-7-Carbaldehyde (I7C) as an anticancer agent.[4] Through molecular docking simulations, I7C demonstrated a strong inhibitory potential against the carcinogenetic protein cytochrome P450 2A6 (CYP2A6).[4][5] This enzyme is implicated in the metabolic activation of pro-carcinogens, and its inhibition represents a viable strategy for cancer chemoprevention. The predicted well-inhibiting efficiency of I7C against this cancer-related protein justifies its consideration as a promising anticancer candidate.[4][5]

Beyond this specific prediction, the broader family of indole derivatives has been shown to exert anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, a critical process for cell division.[6] It is therefore plausible that indole-7-carbaldehyde derivatives could also engage with this or other established anticancer pathways.

Structure-Activity Relationship (SAR) Considerations

The biological activity of indole derivatives is exquisitely sensitive to the nature and position of substituents on the indole ring.[7] For indole-carboxaldehydes, the position of the aldehyde group is a critical determinant of activity. While extensive SAR studies on the 7-isomer are yet to be published, research on other isomers provides valuable insights. For instance, modifications at the N1 position of the indole ring and the derivatization of the aldehyde group into Schiff bases or hydrazones have been shown to significantly modulate anticancer potency.[8] This suggests that a systematic synthetic modification of the indole-7-carbaldehyde core is a logical next step in exploring its full therapeutic potential.

Experimental Workflow for Anticancer Evaluation

To empirically validate the anticancer potential of indole-7-carbaldehyde and its derivatives, a tiered screening approach is recommended.

Figure 1: A tiered workflow for the comprehensive evaluation of the anticancer activity of indole-7-carbaldehyde derivatives.

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Indole-7-carbaldehyde derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Section 2: Antimicrobial and Antibiofilm Properties

The rise of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents.[1] Indole and its derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial and antibiofilm activities.[8]

Predicted Antimicrobial Mechanisms

While direct studies on indole-7-carbaldehyde are limited, research on a library of 46 indole derivatives, including the structurally related 7-hydroxyindole, demonstrated antimicrobial activity against the opportunistic pathogen Acinetobacter baumannii, with MIC values ranging from 64 to 1,024 µg/mL.[9] Indole derivatives are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[7] Furthermore, some indole compounds can disrupt the integrity of the bacterial cell membrane and inhibit essential enzymes.

Structure-Activity Relationship (SAR) in Antimicrobial Indoles

For antimicrobial indole derivatives, SAR studies have shown that the introduction of halogen atoms (e.g., chlorine, fluorine) on the phenyl ring can significantly enhance activity.[10] The nature of the substituent at the N1 position and modifications of the side chain at C3 are also critical for potency and spectrum. This provides a clear rationale for synthesizing and testing a library of indole-7-carbaldehyde derivatives with diverse substitutions to optimize their antimicrobial properties.

Experimental Workflow for Antimicrobial and Antibiofilm Evaluation

A systematic approach is crucial to determine the antimicrobial efficacy and spectrum of indole-7-carbaldehyde derivatives.

Figure 3: A workflow for the investigation of the anti-inflammatory properties of indole-7-carbaldehyde derivatives.

This assay measures the ability of a compound to suppress the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

-

Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the indole-7-carbaldehyde derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

-